molecular formula C12H14Cl2N2O2S B14117273 C12H14Cl2N2O2S

C12H14Cl2N2O2S

Cat. No.: B14117273
M. Wt: 321.2 g/mol
InChI Key: KNOPMIUVPFCVOG-UHFFFAOYSA-N
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Description

Chemical Name: 2,4-Dichloro-N-[ethyl(2-hydroxyethyl)carbamothioyl]benzamide
Molecular Formula: C12H14Cl2N2O2S
Molecular Weight: 321.21 g/mol
Structural Features:

  • A benzamide backbone with 2,4-dichloro substitution on the benzene ring.
  • A carbamothioyl group (-N-C(S)-) linked to ethyl(2-hydroxyethyl)amine.
  • Intramolecular and intermolecular hydrogen bonds observed in its crystal structure .

Properties

IUPAC Name

1-(1,2-dichloro-2-phenylethenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O2S/c13-11(10-4-2-1-3-5-10)12(14)19(17,18)16-8-6-15-7-9-16/h1-5,15H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOPMIUVPFCVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C(=C(C2=CC=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1,2-dichloro-2-phenylethenesulfonyl)piperazine involves several steps. One common synthetic route includes the reaction of piperazine with 1,2-dichloro-2-phenylethenesulfonyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(1,2-dichloro-2-phenylethenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Crystallographic Data :

  • Crystal System: Monoclinic (space group P21/n).
  • Unit Cell Parameters :
    • a = 6.9712 Å, b = 10.6989 Å, c = 19.3288 Å, β = 96.441°
    • Volume (V) = 1432.52 ų, Z = 4 .
  • Hydrogen Bonding : Stabilizes molecular packing along the a-axis .

Structural Analogues with the Same Molecular Formula

Compound A : 1-Naphthalenesulfonamide, N-(2-aminoethyl)-5-chloro-, hydrochloride (CAS: 78957-85-4)
  • Molecular Formula : C12H14Cl2N2O2S (same as target compound).
  • Key Differences :
    • Backbone : Naphthalene ring vs. benzene ring in the target compound.
    • Functional Groups : Sulfonamide (-SO2NH-) vs. carbamothioyl (-N-C(S)-).
    • Substitution : 5-chloro on naphthalene vs. 2,4-dichloro on benzene.
    • Salt Form : Hydrochloride salt, enhancing solubility compared to the free base form of the target compound .
Property This compound (Target) Compound A
Molecular Weight 321.21 321.21 (identical formula)
Backbone Benzamide Naphthalenesulfonamide
Chlorine Substitution 2,4-dichloro 5-chloro
Functional Group Carbamothioyl Sulfonamide
Salt Form Free base Hydrochloride
Hydrogen Bonding Yes (intra- and intermolecular) Likely (common in sulfonamides)

Analogues with Related Molecular Formulas

Compound B : 5-Thiocyanatopentyl Nicotinate (C12H14N2O2S)
  • Molecular Formula : C12H14N2O2S.
  • Key Differences: Substituents: Thiocyanate (-SCN) and nicotinate ester vs. dichlorobenzamide. Molecular Weight: 250.08 Da (vs. 321.21 Da for the target compound).
Compound C : 4-(3-Pyrrolidinyl)-2H-1,4-benzoxazin-3(4H)-one (C12H14N2O2)
  • Molecular Formula : C12H14N2O2.
  • Key Differences: Heterocycle: Benzoxazinone ring vs. benzamide. Bioactivity: Benzoxazinones are associated with antimicrobial properties, but this specific derivative lacks reported data .
Property This compound (Target) Compound B Compound C
Molecular Formula This compound C12H14N2O2S C12H14N2O2
Molecular Weight 321.21 250.08 218.11
Key Functional Groups Dichlorobenzamide, carbamothioyl Thiocyanate, nicotinate Benzoxazinone, pyrrolidinyl
Chlorine Atoms 2 0 0
Reported Patents/Literature Limited 0 patents, 0 literature 0 patents, 0 literature

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